molecular formula C8H15NO3S B13260599 7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Cat. No.: B13260599
M. Wt: 205.28 g/mol
InChI Key: VJYLBLDCPMQXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a sulfonyl group, an oxygen atom, and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a sulfonyl chloride with an azabicycloheptane derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic framework provides structural rigidity, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dichlorobicyclo[4.1.0]heptane: This compound shares a similar bicyclic structure but with chlorine atoms instead of the sulfonyl group.

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, used in different chemical reactions and applications.

Uniqueness

7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. Its combination of oxygen and nitrogen atoms within the bicyclic framework also contributes to its unique properties and applications.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

7-propylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H15NO3S/c1-2-6-13(10,11)9-7-4-3-5-12-8(7)9/h7-8H,2-6H2,1H3

InChI Key

VJYLBLDCPMQXFH-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1C2C1OCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.